

In Vitro Enzymatic Assays of SHP2 Inhibitors: A Technical Guide

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Compound of Interest

Compound Name: Shp2-IN-9

Cat. No.: B10856757

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Note: Specific in vitro enzymatic assay data for a compound explicitly named "**Shp2-IN-9**" was not readily available in the public domain. This guide utilizes data for a well-characterized SHP2 inhibitor, (E)-1-(1-(5-(3-(2,4-dichlorophenyl)acryloyl)-2-ethoxy-4-hydroxybenzyl)-1,2,5,6-tetrahydropyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one, referred to herein as Compound 1/29, as a representative example to illustrate the principles and methodologies of in vitro enzymatic assays for SHP2 inhibitors.

This technical guide is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the core in vitro enzymatic assays used to characterize SHP2 inhibitors. The document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of key signaling pathways and experimental workflows.

Data Presentation: In Vitro Inhibitory Activity of Compound 1/29

The inhibitory potency and selectivity of SHP2 inhibitors are critical parameters evaluated in early-stage drug discovery. The following tables summarize the in vitro enzymatic assay data for Compound 1/29.

Target Enzyme	Construct	IC50 (μM)	Assay Substrate
SHP2	Wild-Type (WT)	9.8[1]	Phospho-peptide
SHP2	PTP Domain	20.87[1]	Phospho-peptide
SHP2	E76K Mutant	7.67[2]	Phospho-peptide
SHP1	Wild-Type (WT)	72.7[1]	Phospho-peptide

Table 1: Inhibitory activity of Compound 1/29 against SHP2 and its variants.

Comparison	Selectivity Fold (IC50 SHP1 / IC50 SHP2 WT)
SHP1 vs SHP2 WT	~7.4

Table 2: Selectivity profile of Compound 1/29.

Experimental Protocols

Detailed methodologies for the in vitro enzymatic assays are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for determining the inhibitory activity of compounds against SHP2 and the related phosphatase PTP1B.

SHP2 In Vitro Enzymatic Inhibition Assay

This assay measures the ability of a test compound to inhibit the dephosphorylation of a synthetic phospho-peptide substrate by the SHP2 enzyme.

Materials:

- Recombinant full-length human SHP2 protein
- SHP2 phospho-peptide substrate (e.g., a dually phosphorylated insulin receptor substrate 1 (IRS-1) peptide)
- Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 0.05% Brij-35, 5 mM DTT

- Test compound (e.g., Compound 1/29) dissolved in DMSO
- Malachite Green Phosphate Detection Kit
- 384-well microplates

Procedure:

- Prepare a serial dilution of the test compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
- Add the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
- Add the SHP2 enzyme solution to each well and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for compound binding.
- Initiate the enzymatic reaction by adding the phospho-peptide substrate to each well.
- Incubate the reaction mixture at 37°C for a defined time (e.g., 30-60 minutes), ensuring the reaction proceeds within the linear range.
- Stop the reaction by adding the Malachite Green reagent.
- Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.
- Calculate the percent inhibition for each compound concentration relative to the vehicle control.
- Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation using appropriate software.

PTP1B In Vitro Enzymatic Inhibition Assay (for Selectivity)

To assess the selectivity of a SHP2 inhibitor, a similar enzymatic assay is performed using the closely related phosphatase, PTP1B.

Materials:

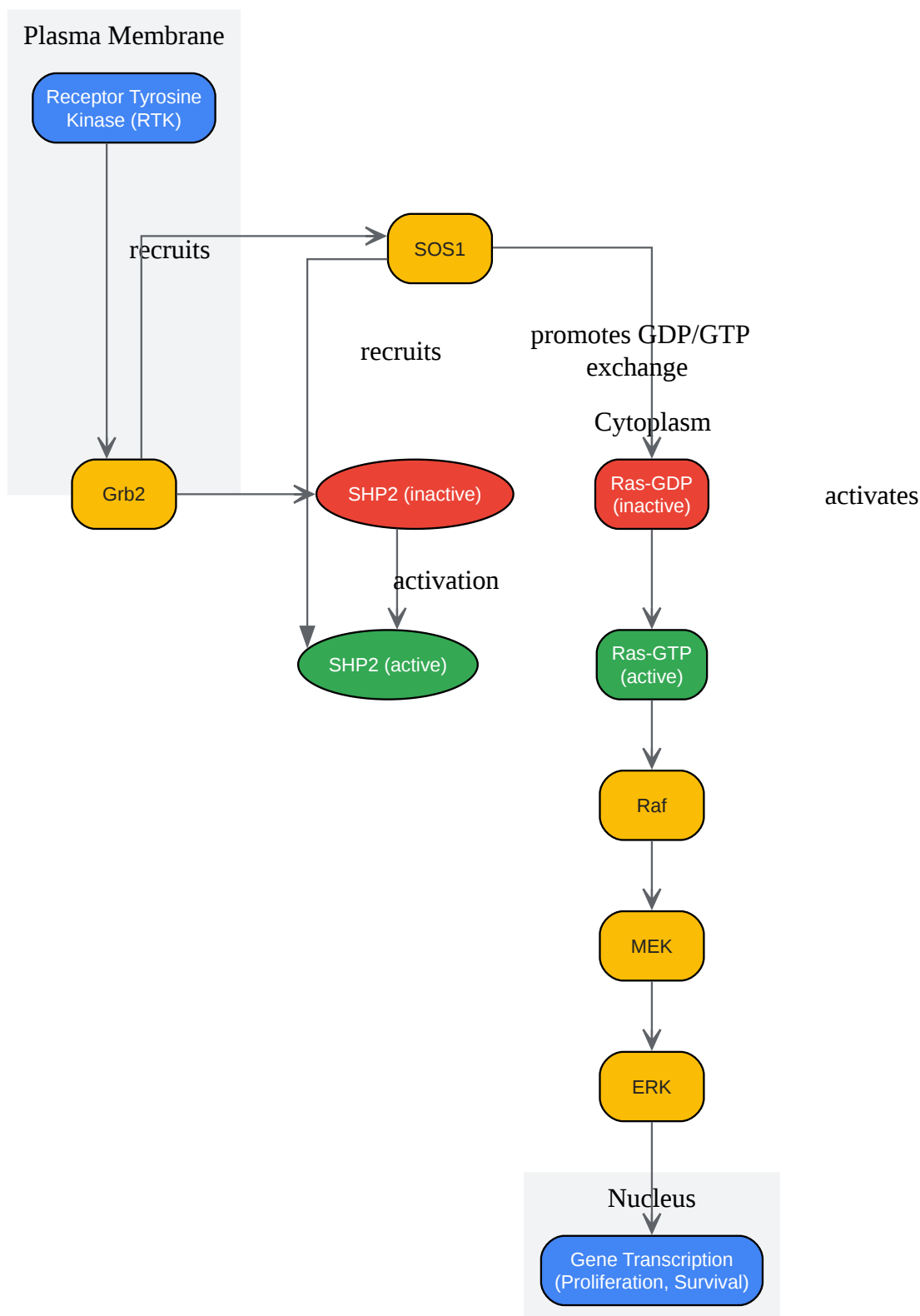
- Recombinant human PTP1B protein
- PTP1B substrate (e.g., p-nitrophenyl phosphate (pNPP) or a specific phospho-peptide)
- PTP1B Assay Buffer: 50 mM citrate (pH 6.0), 0.1 M NaCl, 1 mM EDTA, and 1 mM dithiothreitol (DTT).[3]
- Test compound dissolved in DMSO
- For pNPP substrate: NaOH to stop the reaction
- For phospho-peptide substrate: Malachite Green Phosphate Detection Kit
- 96- or 384-well microplates

Procedure (using pNPP substrate):

- Prepare serial dilutions of the test compound in DMSO and then in PTP1B Assay Buffer.
- Add the diluted compound or DMSO to the wells of a microplate.
- Add the PTP1B enzyme to each well and pre-incubate for 15 minutes at room temperature.
[3]
- Add the pNPP substrate to initiate the reaction.[3]
- Incubate at 37°C for 30 minutes.[3]
- Stop the reaction by adding a solution of NaOH.
- Measure the absorbance at 405 nm. The amount of produced p-nitrophenol is proportional to the enzyme activity.[3]
- Calculate the percent inhibition and determine the IC50 value as described for the SHP2 assay.

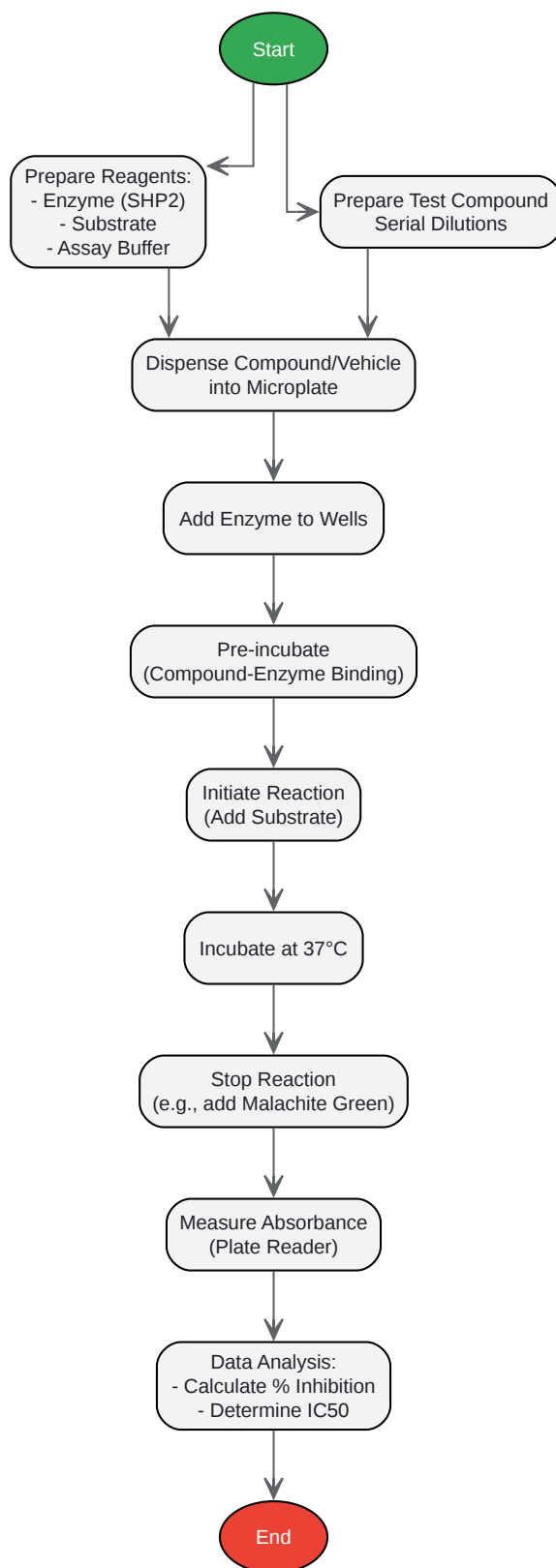
Mandatory Visualizations

Diagrams illustrating the relevant signaling pathway and a typical experimental workflow are provided below.



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Caption: SHP2-mediated activation of the RAS/ERK signaling pathway.



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Caption: General workflow for an in vitro enzymatic inhibition assay.

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